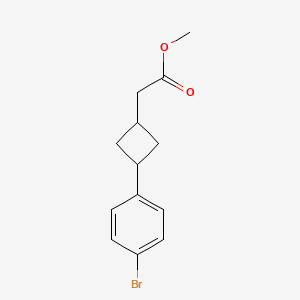![molecular formula C8H11ClO2 B13089392 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a chloromethyl group and an aldehyde functional group within a rigid bicyclic framework imparts unique reactivity and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-oxabicyclo[221]heptane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclic core Subsequent functionalization steps introduce the chloromethyl and aldehyde groups
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) under mild to moderate conditions.
Major Products:
Oxidation: 2-(Carboxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbinol.
Substitution: 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde or 2-(Thiophenylmethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde.
科学研究应用
Chemistry: In organic synthesis, 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde serves as a versatile intermediate for constructing complex molecules. Its rigid bicyclic structure is useful in stereoselective synthesis and as a building block for natural product synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of novel binding interactions with biological targets.
Industry: In materials science, derivatives of this compound can be used in the development of advanced polymers and resins
作用机制
The mechanism of action of 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The aldehyde group can form Schiff bases with amine groups, modulating biological activity.
相似化合物的比较
Norbornane: A saturated bicyclic hydrocarbon with a similar core structure but lacking functional groups.
Norbornene: An unsaturated derivative of norbornane with a double bond, used in polymer synthesis.
Norbornadiene: Another unsaturated derivative with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a chloromethyl and an aldehyde group within a rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
属性
分子式 |
C8H11ClO2 |
|---|---|
分子量 |
174.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H11ClO2/c9-4-8(5-10)3-6-1-2-7(8)11-6/h5-7H,1-4H2 |
InChI 键 |
OEPSVGWALGWADM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1O2)(CCl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


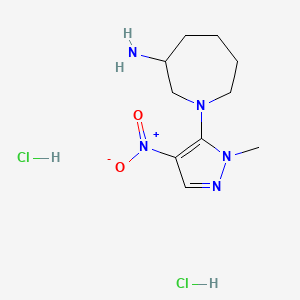
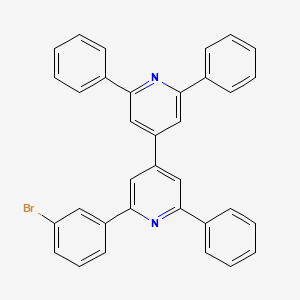
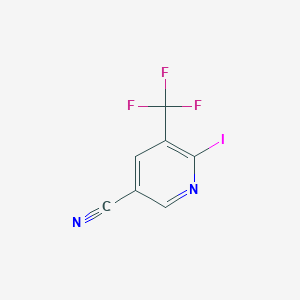
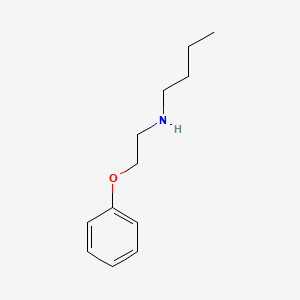
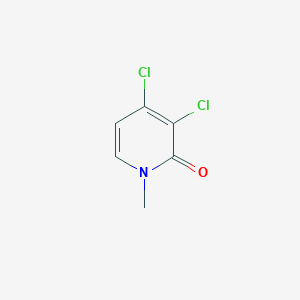
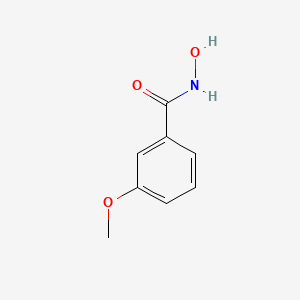
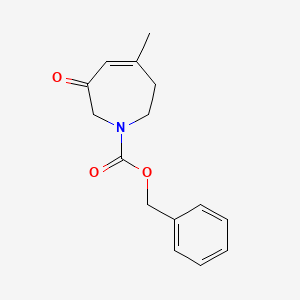
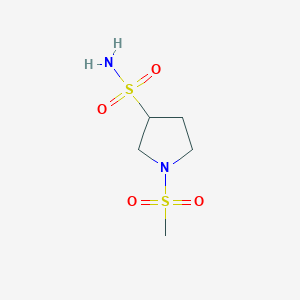
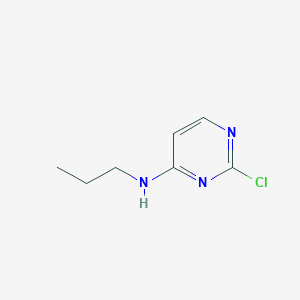
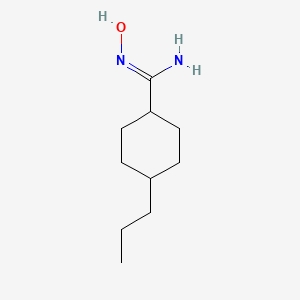
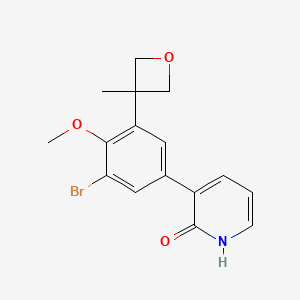
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)

